1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine
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Overview
Description
1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a diazenyl group, which is further connected to a 2,6-diiodo-4-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine typically involves the diazotization of 2,6-diiodo-4-methylaniline followed by coupling with pyrrolidine. The reaction conditions often include the use of hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt, which is then reacted with pyrrolidine under basic conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the cleavage of the diazenyl group.
Substitution: The iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Cleavage products such as amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The presence of iodine atoms may also enhance the compound’s ability to interact with specific biological targets through halogen bonding .
Comparison with Similar Compounds
Similar Compounds
1-[(2-di-p-tolylbismuthanophenyl)diazenyl]pyrrolidine: This compound features a bismuth atom instead of iodine and has been studied for its apoptotic effects in leukemia cells.
1-[(2,6-Dichloro-4-methylphenyl)diazenyl]pyrrolidine: Similar structure but with chlorine atoms, which may alter its reactivity and biological activity.
Uniqueness
1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological interactions. The iodine atoms can enhance the compound’s ability to form halogen bonds, making it a valuable tool in studying halogen bonding interactions in biological systems.
Properties
CAS No. |
188966-39-4 |
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Molecular Formula |
C11H13I2N3 |
Molecular Weight |
441.05 g/mol |
IUPAC Name |
(2,6-diiodo-4-methylphenyl)-pyrrolidin-1-yldiazene |
InChI |
InChI=1S/C11H13I2N3/c1-8-6-9(12)11(10(13)7-8)14-15-16-4-2-3-5-16/h6-7H,2-5H2,1H3 |
InChI Key |
FNBHSEMMTWSWDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)N=NN2CCCC2)I |
Origin of Product |
United States |
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